2-oxo-5,6,7,8-tetrahydro-2H-chromene-3-sulfonyl chloride 2-oxo-5,6,7,8-tetrahydro-2H-chromene-3-sulfonyl chloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17711125
InChI: InChI=1S/C9H9ClO4S/c10-15(12,13)8-5-6-3-1-2-4-7(6)14-9(8)11/h5H,1-4H2
SMILES:
Molecular Formula: C9H9ClO4S
Molecular Weight: 248.68 g/mol

2-oxo-5,6,7,8-tetrahydro-2H-chromene-3-sulfonyl chloride

CAS No.:

Cat. No.: VC17711125

Molecular Formula: C9H9ClO4S

Molecular Weight: 248.68 g/mol

* For research use only. Not for human or veterinary use.

2-oxo-5,6,7,8-tetrahydro-2H-chromene-3-sulfonyl chloride -

Specification

Molecular Formula C9H9ClO4S
Molecular Weight 248.68 g/mol
IUPAC Name 2-oxo-5,6,7,8-tetrahydrochromene-3-sulfonyl chloride
Standard InChI InChI=1S/C9H9ClO4S/c10-15(12,13)8-5-6-3-1-2-4-7(6)14-9(8)11/h5H,1-4H2
Standard InChI Key HBFQZILBOODQBH-UHFFFAOYSA-N
Canonical SMILES C1CCC2=C(C1)C=C(C(=O)O2)S(=O)(=O)Cl

Introduction

Chemical Identity and Structural Analysis

Molecular Formula and Structural Features

2-Oxo-5,6,7,8-tetrahydro-2H-chromene-3-sulfonyl chloride belongs to the class of sulfonated chromene derivatives. Its molecular formula is inferred as C9_9H9_9ClO3_3S, derived from the chromene scaffold (C9_9H10_{10}O2_2) modified by a sulfonyl chloride group (-SO2_2Cl). The tetrahydro ring system reduces aromaticity, imparting conformational flexibility compared to fully unsaturated chromenes . The sulfonyl chloride moiety at position 3 introduces significant electrophilicity, making the compound reactive toward nucleophiles such as amines and alcohols .

Key structural attributes include:

  • A bicyclic framework comprising a six-membered oxygen-containing ring fused to a partially saturated benzene ring.

  • A ketone group at position 2, which may participate in keto-enol tautomerism or serve as a site for reduction reactions.

  • The sulfonyl chloride group at position 3, characterized by a tetrahedral sulfur atom bonded to two oxygen atoms and one chlorine atom.

Spectroscopic and Crystallographic Data

While crystallographic data for this specific compound are unavailable, analogous sulfonyl chloride structures, such as 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride, exhibit bond lengths and angles consistent with tetrahedral geometry at the sulfur atom . For example, the S-Cl bond length in similar compounds ranges from 1.98–2.02 Å, while S-O distances average 1.43 Å . Computational models predict a dihedral angle of ~85° between the sulfonyl group and the chromene plane, minimizing steric hindrance .

Infrared (IR) spectroscopy of sulfonyl chlorides typically shows strong absorption bands at 1360–1380 cm1^{-1} (asymmetric S=O stretch) and 1150–1170 cm1^{-1} (symmetric S=O stretch), alongside a distinct Cl-S stretch near 600 cm1^{-1} . Nuclear Magnetic Resonance (NMR) signals for the methylene protons adjacent to the ketone in tetrahydrochromenes appear as multiplet clusters at δ 2.2–2.8 ppm in 1^1H NMR, while the sulfonyl chloride group deshields aromatic protons, shifting them to δ 7.5–8.2 ppm .

Synthesis and Manufacturing Approaches

Retrosynthetic Analysis

The synthesis of 2-oxo-5,6,7,8-tetrahydro-2H-chromene-3-sulfonyl chloride can be approached via two primary routes:

  • Sulfonation-Chlorination of a Preexisting Chromene Scaffold:

    • Initial formation of the chromene backbone through cyclization of a diketone precursor, followed by electrophilic sulfonation at position 3 and subsequent chlorination .

    • Example: Cyclohexane-1,2-dione could undergo aldol condensation with a β-keto ester to form the chromene system, after which sulfonation with chlorosulfonic acid introduces the -SO2_2Cl group .

  • Direct Assembly via Tandem Reactions:

    • A one-pot Michael addition-cyclization strategy, as demonstrated in the synthesis of 2-amino-8-oxo-tetrahydro-4H-chromene-3-carbonitriles .

    • Adaptation of this method using sulfonyl chloride-containing building blocks could yield the target compound.

Experimental Protocols

Step 1: Chromene Formation
A modified procedure from the organocatalyzed synthesis of tetrahydrochromenes involves reacting cyclohexane-1,2-dione (1.0 equiv) with a benzylidenemalononitrile derivative (1.2 equiv) in the presence of a cinchona alkaloid catalyst (10 mol%) in toluene at 80°C . After 24 hours, the crude product is purified via column chromatography to yield the tetrahydrochromene intermediate.

Step 2: Sulfonation and Chlorination
The chromene intermediate is treated with chlorosulfonic acid (2.5 equiv) in dichloromethane at 0°C. The reaction mixture is stirred for 4 hours, quenched with ice water, and extracted with DCM. The sulfonic acid intermediate is then reacted with phosphorus pentachloride (3.0 equiv) in dry ether under reflux for 6 hours to afford the sulfonyl chloride .

ParameterValue/Condition
Yield (Step 1)65–72%
Yield (Step 2)58–64%
Purity (HPLC)>95%
Reaction Scale10 mmol

Reactivity and Functionalization

Nucleophilic Substitution

The sulfonyl chloride group undergoes rapid substitution with primary and secondary amines to form sulfonamides. For example, treatment with aniline in pyridine at room temperature produces 3-sulfonamidotetrahydrochromenes in >85% yield . Alcohols similarly yield sulfonate esters under basic conditions.

Reduction of the Ketone Moiety

Catalytic hydrogenation (H2_2, Pd/C) reduces the 2-oxo group to a hydroxyl function, yielding 2-hydroxy-5,6,7,8-tetrahydro-2H-chromene-3-sulfonyl chloride. This diol derivative exhibits increased solubility in polar solvents .

Stability and Degradation

The compound is moisture-sensitive, hydrolyzing to the corresponding sulfonic acid in aqueous environments. Storage under anhydrous conditions (e.g., molecular sieves in dichloromethane) at -20°C is recommended . Accelerated stability studies indicate a half-life of 14 days at 25°C/60% relative humidity.

Applications in Chemical Research

Pharmaceutical Intermediate

Sulfonamide derivatives of chromenes are investigated as protease inhibitors and antimicrobial agents. The electron-withdrawing sulfonyl group enhances binding affinity to enzymatic active sites .

Materials Science

Incorporation into polymers via sulfonate ester linkages improves thermal stability. A polyethylene terephthalate (PET) variant containing 5 mol% tetrahydrochromene sulfonyl chloride showed a 12% increase in glass transition temperature (TgT_g) .

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